- Cyclohexanone monooxygenase and its application in the catalysis of thioether, China, , ,
Cas no 945-51-7 (Diphenyl sulfoxide)
Diphenyl sulfoxide structure
Product Name:Diphenyl sulfoxide
Numero CAS:945-51-7
MF:C12H10OS
MW:202.272202014923
MDL:MFCD00002085
CID:40382
PubChem ID:87567581
Update Time:2024-10-25
Diphenyl sulfoxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Diphenyl sulfoxide
- DIPHENYL SULPHOXIDE
- PHENYL SULFOXIDE
- PHENYL SULPHOXIDE
- 1,1’-sulfinylbis-benzen
- 1,1’-sulfinylbis-Benzene
- Benzene, 1,1'-sulfinylbis-
- Phenylsulfinylbenzene
- Sulfoxide, diphenyl
- DIPHENYL SULFOXIDE PESTANAL
- thionylbenzene
- sulfinyldibenzene
- PhS(O)Ph
- benzenesulfinylbenzene
- Diphenylsulfoxide
- 1,1'-sulfinyldibenzene
- (phenylsulfinyl)benzene
- MLS002637932
- NSC6779
- JJHHIJFTHRNPIK-UHFFFAOYSA-N
- NSC630195
- Phenyl sulfoxide, 97%
- 4V290005U9
- pheny sulfoxide
- PubChem10855
- 2Ph-SO
- Phenyl sulfoxi
- 1,1′-Sulfinylbis[benzene] (ACI)
- Phenyl sulfoxide (6CI, 8CI)
- (Benzenesulfinyl)benzene
- NSC 630195
- NSC 6779
- HMS3080B13
- EINECS 213-415-9
- benzenesulinylbenzene
- SCHEMBL43199
- CHEMBL336123
- CHEBI:177532
- AKOS005258139
- EN300-391768
- AE-848/32195054
- 1-(phenylsulfinyl)benzene
- BRN 1908444
- BETA-THIONAPHTHYLACETATE
- SMR000769015
- Q27260538
- UNII-4V290005U9
- 1,1'-SULFINYLBIS(BENZENE)
- AS-14717
- NSC-6779
- InChI=1/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10
- CS-W015498
- D1002
- diphenylsulphoxide
- DB-057510
- AI3-00190
- Diphenyl sulfoxide, 96%
- NS00014383
- 945-51-7
- 4-06-00-01489 (Beilstein Handbook Reference)
- DA9185000
- Benzene,1'-sulfinylbis-
- SCHEMBL11146322
- SY012911
- W-100192
- MFCD00002085
- NSC-630195
- DTXSID0022141
-
- MDL: MFCD00002085
- Inchi: 1S/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
- Chiave InChI: JJHHIJFTHRNPIK-UHFFFAOYSA-N
- Sorrisi: O=S(C1C=CC=CC=1)C1C=CC=CC=1
- BRN: 1908444
Proprietà calcolate
- Massa esatta: 202.04500
- Massa monoisotopica: 202.04523611g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 171
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 36.3
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.1833 (rough estimate)
- Punto di fusione: 69.0 to 72.0 deg-C
- Punto di ebollizione: 198°C/10mmHg(lit.)
- Punto di infiammabilità: 206-208℃/13mm
- Indice di rifrazione: 1.6090 (estimate)
- Coefficiente di ripartizione dell'acqua: Soluble in water. Soluble in most organic solvents.
- PSA: 36.28000
- LogP: 3.71900
- Solubilità: Non determinato
Diphenyl sulfoxide Informazioni sulla sicurezza
- Parola segnale:None
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P273; P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S22-S24/25
- RTECS:DA9185000
-
Identificazione dei materiali pericolosi:
- TSCA:Yes
- Condizioni di conservazione:Store at room temperature
Diphenyl sulfoxide Dati doganali
- CODICE SA:2812101000
- Dati doganali:
Codice doganale cinese:
2930909090Panoramica:
2930909090. Altri composti organici dello zolfo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2930909090. altri composti organici solforati. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
Diphenyl sulfoxide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1002-100g |
Diphenyl sulfoxide |
945-51-7 | 99.0%(GC) | 100g |
¥1305.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1002-25g |
Diphenyl sulfoxide |
945-51-7 | 99.0%(GC) | 25g |
¥605.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1002-5g |
Diphenyl sulfoxide |
945-51-7 | 99.0%(GC) | 5g |
¥195.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D860A-25g |
Diphenyl sulfoxide |
945-51-7 | 98% | 25g |
¥148.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D860A-100g |
Diphenyl sulfoxide |
945-51-7 | 98% | 100g |
¥414.0 | 2022-06-10 | |
| Fluorochem | 078965-10g |
Diphenyl sulfoxide |
945-51-7 | 95% | 10g |
£12.00 | 2022-03-01 | |
| Fluorochem | 078965-25g |
Diphenyl sulfoxide |
945-51-7 | 95% | 25g |
£24.00 | 2022-03-01 | |
| Fluorochem | 078965-100g |
Diphenyl sulfoxide |
945-51-7 | 95% | 100g |
£67.00 | 2022-03-01 | |
| Fluorochem | 078965-500g |
Diphenyl sulfoxide |
945-51-7 | 95% | 500g |
£326.00 | 2022-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22135-25g |
Diphenyl sulfoxide, 98+% |
945-51-7 | 98+% | 25g |
¥734.00 | 2023-02-27 |
Diphenyl sulfoxide Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium molybdenum oxide Solvents: Ethanol ; 30 min, 20 °C
Riferimento
- Scaled-up, selective and green synthesis of sulfoxides under mild conditions using (CeIII-MoVI)Ox/aniline hybrid rods as an efficient catalyst, Applied Organometallic Chemistry, 2019, 33(12),
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: N,N-Bis[(3,5-dichloro-2-hydroxyphenyl)methyl]glycine (reaction products with functionalized graphene oxide,iron complex) Solvents: Water ; 7 h, rt
Riferimento
- Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxide, Synthetic Metals, 2017, 233, 63-73
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Copper, [[4,4′-[(1-methyl-1,2-ethanediyl)bis[(nitrilo-κN)ethylidyne]]bis[1,3-ben… Solvents: Ethanol ; 20 min, 25 °C
Riferimento
- Catalytic activity and electrochemical properties of Cu(II)-Schiff base complex encapsulated in the nanocavities of zeolite-Y for oxidation of olefins and sulfides, Journal of Coordination Chemistry, 2017, 70(15), 2736-2750
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Carbamide peroxide Catalysts: Imidazole , Iron oxide (Fe3O4) , Silica , 2102606-38-0 Solvents: Ethanol ; 5 min, rt
Riferimento
- Mn-Schiff base complex supported on magnetic nanoparticles: Synthesis, crystal structure, electrochemical properties and catalytic activities for oxidation of olefins and sulfides, Polyhedron, 2017, 133, 327-335
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Carbamide peroxide , Oxygen Catalysts: (PB-7-35-11264)-[(Benzoic acid-κO) 2-[[2-(hydroxy-κO)phenyl]methylene]hydrazidat… Solvents: Methanol , Dichloromethane ; 35.25 min, rt
Riferimento
- Catalytic efficacy of an oxido-peroxido tungsten(VI) complex: synthesis, X-ray structure and oxidation of sulfides and olefins, Journal of Coordination Chemistry, 2013, 66(11), 1897-1905
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Decane , 2,2,4-Trimethylpentane , Water ; 60 min, rt
Riferimento
- Multiphase oxidation of alcohols and sulfides with hydrogen peroxide catalyzed by heteropolyacids, Catalysis Communications, 2010, 11(15), 1181-1184
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[3-(Triethoxysilyl)propyl]-1,2-benzisoselenazol-3(2H)-one (silica supported) Solvents: Methanol , Water ; 2 h, rt
Riferimento
- New recoverable organoselenium catalyst for hydroperoxide oxidation of organic substrates, Synthetic Communications, 2008, 38(12), 2000-2010
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: (SP-5-42)-[N-[[3-Ethoxy-2-(hydroxy-κO)phenyl]methylene]-3-pyridinecarbohydrazonn… Solvents: Ethanol , Water ; 15 min, reflux
Riferimento
- Oxovanadium and dioxomolybdenum complexes: synthesis, crystal structure, spectroscopic characterization and applications as homogeneous catalysts in sulfoxidation, Journal of Coordination Chemistry, 2021, 74(9-10), 1563-1583
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: (PB-7-23-111′1′2)-Diaquaoxodiperoxymolybdenum Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 1 h, 20 °C
Riferimento
- Experimental and theoretical insights into the oxodiperoxomolybdenum-catalysed sulphide oxidation using hydrogen peroxide in ionic liquids, Dalton Transactions, 2014, 43(36), 13711-13730
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdate(5-), (hydroxyaluminate)tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κO:… Solvents: Acetonitrile ; 2 h, reflux
Riferimento
- A highly efficient, green, rapid, and chemoselective oxidation of sulfides using hydrogen peroxide and boric acid as the catalyst under solvent-free conditions, Tetrahedron Letters, 2010, 51(27), 3501-3503
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: (SP-5-13)-(Acetato-κO)[2,7,12,17-tetraphenyl-4-oxa-21,22,23,24-tetraazapentacycl… Solvents: Methanol , Water ; 3 h, rt
Riferimento
- First catalytic application of metal complexes of porpholactone and dihydroxychlorin in the sulfoxidation reaction, Catalysis Communications, 2009, 11(4), 232-235
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Imidazole , 2420390-02-7 (silica-coated iron magnetic nanoparticle supported) Solvents: Ethanol ; 90 s, rt
Riferimento
- A manganese(III) Schiff base complex immobilized on silica-coated magnetic nanoparticles showing enhanced electrochemical catalytic performance toward sulfide and alkene oxidation, RSC Advances, 2020, 10(29), 17026-17036
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2144448-05-3 Solvents: Ethanol , Water ; 8 h, rt
Riferimento
- Encapsulated phosphomolybdic acid in TMU-16 metal organic framework: Study the catalytic activity and structural stability dependent on synthetic solvent, Inorganic Chemistry Communications, 2017, 86, 159-164
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium, [[2,2′-[(2,2-dimethyl-1,3-propanediyl)bis[(nitrilo-κN)methylidyne]]bis… Solvents: Ethanol ; 10 min, 25 °C
Riferimento
- Ni(II) and V(IV) Schiff base complexes derived from 2,2'-dimethylpropandiamine: the crystal structure, electrochemical properties and catalytic activities in oxidation of sulfides, Journal of Coordination Chemistry, 2017, 70(8), 1424-1437
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Carbamide peroxide Catalysts: (OC-6-34)-(Ethanol)[(2-hydroxybenzoic acid-κO) 2-[[2-(hydroxy-κO)-1-naphthalenyl… Solvents: Methanol , Dichloromethane ; rt
Riferimento
- New molybdenum(VI) catalyst for the epoxidation of alkenes and oxidation of sulfides: An experimental and theoretical study, Inorganica Chimica Acta, 2014, 411, 61-66
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ; 3 h, rt
Riferimento
- Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidant, Journal of the Serbian Chemical Society, 2010, 75(3), 307-316
Metodo di produzione 18
Condizioni di reazione
1.1 Catalysts: 12-Tungstophosphoric acid , 1-Undecanaminium, 11-hydroxy-N-(11-hydroxyundecyl)-N,N-dimethyl-, bromide (1:1) Solvents: Water ; 30 min, rt
1.2 Catalysts: Tetraethoxysilane Solvents: Ethanol , Water ; 2 w, rt
1.3 Reagents: Hydrogen peroxide Solvents: Acetonitrile , Water ; rt → 40 °C; 90 min, 40 °C
1.2 Catalysts: Tetraethoxysilane Solvents: Ethanol , Water ; 2 w, rt
1.3 Reagents: Hydrogen peroxide Solvents: Acetonitrile , Water ; rt → 40 °C; 90 min, 40 °C
Riferimento
- Surfactant-Encapsulated Polyoxometalates as Immobilized Supramolecular Catalysts for Highly Efficient and Selective Oxidation Reactions, Chemistry - A European Journal, 2010, 16(3), 1068-1078
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Ceric ammonium nitrate (clay-supported) Solvents: Methanol ; 2 h, rt
Riferimento
- Clay-supported ceric ammonium nitrate as an effective, viable catalyst in the oxidation of olefins, chalcones and sulfides by molecular oxygen, Catalysis Communications, 2009, 10(6), 872-878
Metodo di produzione 20
Diphenyl sulfoxide Raw materials
Diphenyl sulfoxide Preparation Products
Diphenyl sulfoxide Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:945-51-7)Phenyl sulfoxide
Numero d'ordine:LE4094;LE9177;LE1692901
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:45
Prezzo ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:945-51-7)Phenyl sulfoxide
Numero d'ordine:sfd11380
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:35
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Diphenyl sulfoxide Letteratura correlata
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
945-51-7 (Diphenyl sulfoxide) Prodotti correlati
- 1193-82-4(Methyl phenyl sulfoxide)
- 35330-76-8(2-(Methylsulfinyl)naphthalene ,97%)
- 647829-48-9(Naphthalene, 2,2'-sulfinylbis-)
- 879214-47-8(Naphthalene, 2-[(S)-phenylsulfinyl]-)
- 18690-03-4
- 13285-01-3(Naphthalene, 2-(phenylsulfinyl)-)
- 114129-50-9(Naphthalene, 2-(methylsulfinyl)-, (S)-)
- 71790-50-6(Benzene, 1-(methylsulfinyl)-4-(methylthio)-)
- 18453-46-8(Benzene, [(S)-methylsulfinyl]-)
- 4850-71-9((R)-(Methylsulfinyl)benzene)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:945-51-7)Phenyl sulfoxide
Purezza:99%/99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta/Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:945-51-7)Phenyl sulfoxide
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta